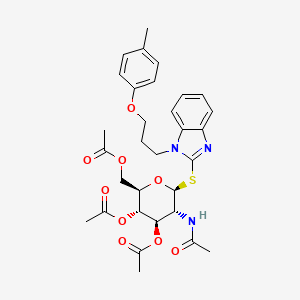
C31H37N3O9S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C31H37N3O9S is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C31H37N3O9S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of simpler organic molecules, which are then subjected to various chemical reactions to build the desired complex structure. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.
Acylation Reactions: These reactions introduce an acyl group into the molecule, which is essential for building the compound’s structure.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, allowing for the formation of the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of This compound involves large-scale chemical processes that ensure high yield and purity. These methods often include:
Batch Processing: This method involves producing the compound in large batches, allowing for better control over reaction conditions and product quality.
Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
C31H37N3O9S: undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
The reactions involving This compound often require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
C31H37N3O9S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C31H37N3O9S involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
C31H37N3O9S: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C31H37N3O9: This compound has a similar structure but lacks the sulfur atom, which can significantly alter its chemical properties and reactivity.
C31H37N3O8S: This compound has one less oxygen atom, which can affect its stability and reactivity.
The unique combination of atoms in This compound gives it distinct properties that make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C31H37N3O9S |
|---|---|
Peso molecular |
627.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H37N3O9S/c1-18-11-13-23(14-12-18)39-16-8-15-34-25-10-7-6-9-24(25)33-31(34)44-30-27(32-19(2)35)29(42-22(5)38)28(41-21(4)37)26(43-30)17-40-20(3)36/h6-7,9-14,26-30H,8,15-17H2,1-5H3,(H,32,35)/t26-,27-,28-,29-,30+/m1/s1 |
Clave InChI |
YTNHQTQZPXDSME-WYQCABFXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
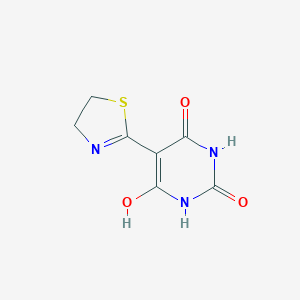
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)


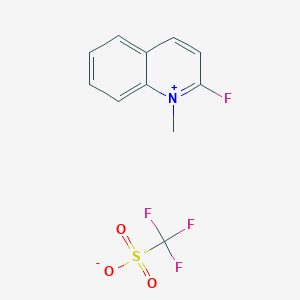
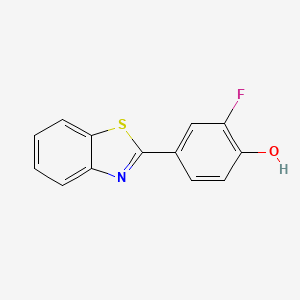
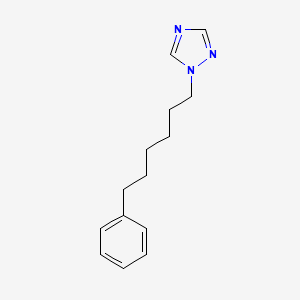
![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)
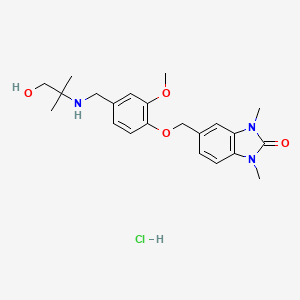
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
